High-Affinity Lymphocyte Surface Receptor Binding: KD = 20 nM with ~20,000–25,000 Receptors Per Cell
alpha-Gliadin (43-49) binds to a specific, saturable, high-affinity receptor population on human peripheral blood lymphocytes with a dissociation constant (KD) of 20 nM, and approximately 20,000–25,000 binding sites are expressed per cell, as demonstrated by [¹²⁵I]-labeled peptide saturation binding experiments [1]. This binding is inhibited by naloxone and an enkephalin analog, confirming a functional opioid-receptor-like interaction. By contrast, the alpha-gliadin fragments 31-43 and 56-68 do not exhibit this opioid receptor binding profile; the 31-43 peptide acts through innate immune pathways (IL-15/COX-2/p38 MAPK), and the 56-68 peptide requires HLA-DQ2-mediated presentation to T cells [2][3]. Among the gliadin peptide class, the 43-49 fragment is uniquely characterized by this high-affinity, naloxone-reversible lymphocyte receptor interaction.
| Evidence Dimension | Receptor binding affinity (KD) to human peripheral blood lymphocytes |
|---|---|
| Target Compound Data | KD = 20 nM; ~20,000–25,000 surface receptors per lymphocyte |
| Comparator Or Baseline | alpha-Gliadin (31-43): No opioid receptor binding; activates innate immunity via IL-15 induction (p=0.005 vs medium). alpha-Gliadin (56-68): No opioid receptor binding; requires HLA-DQ2-restricted T cell presentation. (No equivalent KD values available for opioid receptor binding, as these peptides target different receptor systems.) |
| Quantified Difference | Qualitatively distinct receptor target class — 43-49 binds opioid-like receptor; 31-43 and 56-68 do not |
| Conditions | [¹²⁵I]-radiolabeled peptide saturation binding on human peripheral blood lymphocytes; competition with naloxone and enkephalin analog (Payan et al., Life Sci., 1987) |
Why This Matters
The quantifiable KD of 20 nM provides a reproducible benchmark for lot-to-lot bioactivity validation and enables researchers to design receptor occupancy experiments that are not feasible with other gliadin fragments lacking this defined binding parameter.
- [1] Payan DG, Horváth K, Gráf L. Specific high-affinity binding sites for a synthetic gliadin heptapeptide on human peripheral blood lymphocytes. Life Sci. 1987 Mar 23;40(12):1229-36. doi: 10.1016/0024-3205(87)90243-8. PMID: 3561149. View Source
- [2] Maiuri L, Ciacci C, Ricciardelli I, Vacca L, Raia V, Auricchio S, et al. Association between innate response to gliadin and activation of pathogenic T cells in coeliac disease. Lancet. 2003 Jul 5;362(9377):30-7. doi: 10.1016/S0140-6736(03)13803-2. PMID: 12853196. View Source
- [3] Arentz-Hansen H, Körner R, Molberg Ø, Quarsten H, Vader W, Kooy YM, et al. The intestinal T cell response to alpha-gliadin in adult celiac disease is focused on a single deamidated glutamine targeted by tissue transglutaminase. J Exp Med. 2000 Feb 21;191(4):603-12. doi: 10.1084/jem.191.4.603. PMID: 10684852. View Source
